

Spectroscopic and Synthetic Profile of 3-(3-Nitrophenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Nitrophenyl)-3-oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for **3-(3-Nitrophenyl)-3-oxopropanenitrile**. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible databases, this guide combines reported data with information from structurally related compounds to offer a thorough analytical profile.

Spectroscopic Data

The spectroscopic characterization of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is crucial for its identification and quality control. The following tables summarize the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental NMR spectrum for **3-(3-Nitrophenyl)-3-oxopropanenitrile** is not readily available in the searched literature, data for related compounds and general principles of NMR spectroscopy allow for the prediction of its spectral features.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.0	Singlet	2H	-CH ₂ - (Methylene protons)
~7.7 - 8.8	Multiplet	4H	Aromatic protons

Note: The chemical shifts of the aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Chemical Shift (δ , ppm)	Assignment
~25-35	-CH ₂ - (Methylene carbon)
~115	-C≡N (Nitrile carbon)
~125-150	Aromatic carbons
~148	Aromatic carbon attached to -NO ₂
~185-195	C=O (Carbonyl carbon)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and nitro functional groups.

Table 3: Characteristic IR Absorptions for **3-(3-Nitrophenyl)-3-oxopropanenitrile**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2250	Nitrile (-C≡N)	Stretching
~1700	Ketone (C=O)	Stretching
~1530 and ~1350	Nitro (-NO ₂)	Asymmetric and Symmetric Stretching
~3100-3000	Aromatic C-H	Stretching

Mass Spectrometry (MS)

While a specific experimental mass spectrum for **3-(3-Nitrophenyl)-3-oxopropanenitrile** was not found, predicted data for the isomeric 3-(4-nitrophenyl)-3-oxopropanenitrile suggests the expected mass-to-charge ratios for various adducts. The molecular weight of **3-(3-Nitrophenyl)-3-oxopropanenitrile** is 190.16 g/mol .

Table 4: Predicted Mass Spectrometry Data for Nitrophenyl-3-oxopropanenitrile Isomers

Adduct	Predicted m/z
[M+H] ⁺	191.0451
[M+Na] ⁺	213.0271
[M-H] ⁻	189.0306

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **3-(3-Nitrophenyl)-3-oxopropanenitrile** are not explicitly available in the searched literature. However, generalized methods for the synthesis of related β -ketonitriles and standard spectroscopic techniques can be applied.

Synthesis: Claisen-Type Condensation

A plausible synthetic route involves the Claisen-type condensation of 3-nitrobenzonitrile with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials and Reagents:

- 3-Nitrobenzonitrile
- Ethyl acetate
- Sodium ethoxide
- Anhydrous ethanol
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- A solution of sodium ethoxide is prepared in anhydrous ethanol.
- To this solution, a mixture of 3-nitrobenzonitrile and ethyl acetate is added dropwise at a controlled temperature.
- The reaction mixture is stirred for several hours at room temperature or with gentle heating.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
- The product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy:

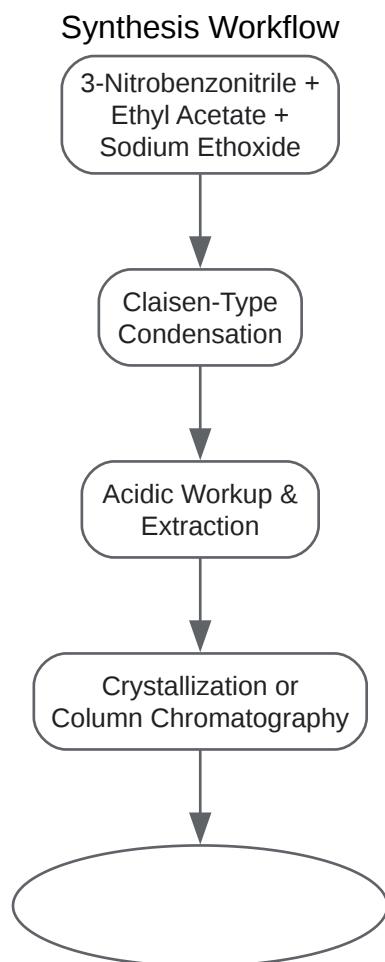
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film on a salt plate or as a mull.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

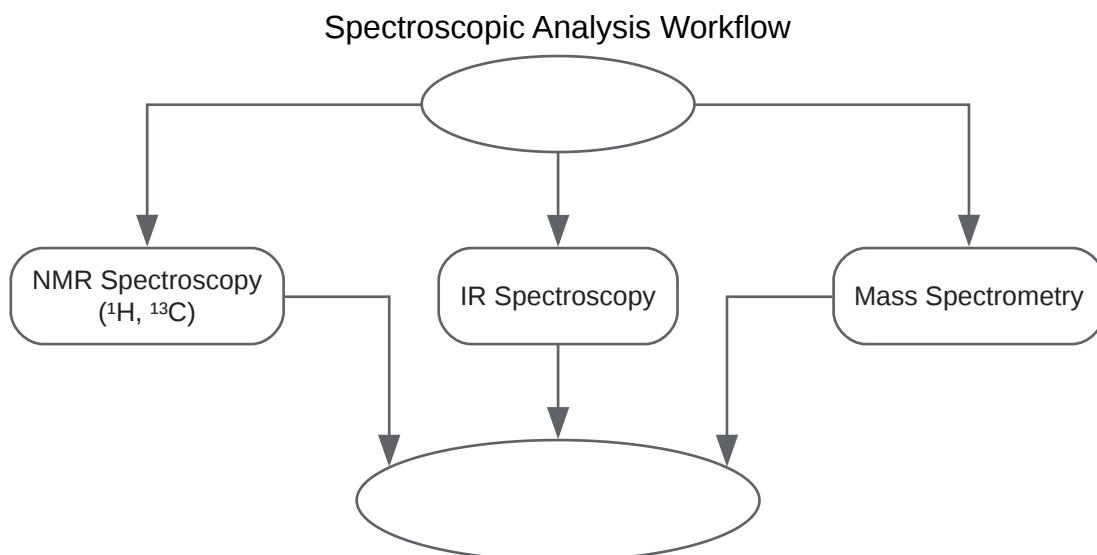
Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of **3-(3-Nitrophenyl)-3-oxopropanenitrile**.



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Caption: A general workflow for the synthesis of **3-(3-Nitrophenyl)-3-oxopropanenitrile**.



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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com